Rotigaptide

Description

This compound is under investigation for the basic science of Heart Disease and Vascular Disease.

This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

an antiarrhythmic peptide

Properties

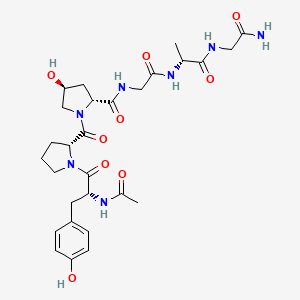

IUPAC Name |

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJRASPBQLDRRY-TWTQBQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355151-12-1 | |

| Record name | Rotigaptide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigaptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROTIGAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rotigaptide (ZP123): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigaptide (ZP123) is a synthetic hexapeptide that has been the subject of extensive research for its potential as a novel antiarrhythmic agent. Its unique mechanism of action, which involves the modulation of gap junction intercellular communication by targeting connexin 43 (Cx43), sets it apart from traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Initial Identification

This compound (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2) was developed as a stable analogue of the antiarrhythmic peptide AAP10, which was originally isolated from bovine atria. The primary goal was to create a peptide with improved stability and a favorable pharmacokinetic profile. This compound emerged from structure-activity relationship (SAR) studies as a potent modulator of gap junction communication.[1]

Mechanism of Action

This compound's primary mechanism of action is the enhancement of gap junction intercellular communication (GJIC) through its interaction with connexin 43 (Cx43), the main protein constituent of ventricular gap junctions.[2][3] Under conditions of metabolic stress, such as ischemia, Cx43 can become dephosphorylated, leading to uncoupling of gap junctions and slowed cardiac conduction, which can create a substrate for re-entrant arrhythmias. This compound is believed to counteract this by promoting the phosphorylation of Cx43, thereby maintaining proper cell-to-cell communication.[1]

Signaling Pathway

The precise signaling pathway of this compound is not fully elucidated, but evidence suggests the involvement of a G-protein coupled receptor (GPCR) and subsequent activation of Protein Kinase C (PKC).[3] This pathway is thought to lead to the phosphorylation of serine residues on the C-terminal tail of Cx43, which is crucial for maintaining the open state of the gap junction channels.

Preclinical Pharmacology

A substantial body of preclinical research has demonstrated the efficacy of this compound in various in vitro and in vivo models.

In Vitro Studies

In vitro experiments have been crucial in elucidating the cellular mechanism of this compound.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Gap Junction Communication | HeLa cells expressing Cx43-GFP | 50 nM | ~40% increase in dye transfer after 5 hours | |

| Dye Transfer | Rat neonatal cardiac myocytes | 50 nM | ~4-fold increase in dye spread to ≥11 cells after 5 hours | |

| Cx43 Protein Expression | Neonatal rat ventricular cardiomyocytes | 100 nM | Dose-dependent increase, maximal at 100 nM after 24 hours | |

| Cx43 Protein Levels with Cycloheximide | Neonatal rat ventricular cardiomyocytes | 100 nM this compound + 10 µg/ml Cycloheximide | Cx43 levels reduced to 56% of vehicle (vs. 39% with cycloheximide alone) |

Scrape-Loading Dye Transfer Assay

This assay is used to assess gap junctional intercellular communication.

-

Cell Culture: Plate cells (e.g., neonatal rat ventricular myocytes or HeLa cells expressing Cx43) on coverslips and grow to confluency.

-

Treatment: Incubate the cells with this compound at the desired concentration (e.g., 50-100 nM) for a specified duration (e.g., 1-5 hours).

-

Dye Loading: Wash the cells with phosphate-buffered saline (PBS). Introduce a fluorescent dye (e.g., Lucifer Yellow) into a small population of cells by making a single scrape across the monolayer with a sharp needle.

-

Dye Transfer: Allow the dye to transfer to adjacent cells through gap junctions for a defined period (e.g., 5 minutes).

-

Imaging: Wash the cells to remove excess dye and fix if necessary. Visualize and capture images using a fluorescence microscope.

-

Quantification: The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of fluorescent cells.

Western Blot for Cx43 Expression and Phosphorylation

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total Cx43 or a phosphorylated form of Cx43.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Studies

Animal models have been instrumental in evaluating the antiarrhythmic and cardioprotective effects of this compound.

| Parameter | Animal Model | Dosing | Effect | Reference |

| Infarct Size | Rats with chronic myocardial infarction | Steady-state plasma level of 5.5 ± 0.5 nmol/L | Reduced to 67 ± 7% of vehicle-treated group | |

| Femoral Trabecular Bone Strength | Ovariectomized rats | 300 nmol/kg s.c. twice daily or 158 nmol/kg/day continuous i.p. infusion | Completely prevented ovariectomy-induced reduction | |

| Ventricular Tachycardia (VT) | Open-chest dogs with myocardial ischemia/reperfusion | Two highest doses tested | Significant reduction in total VT events | |

| Premature Ventricular Contractions (PVCs) | Open-chest dogs with myocardial ischemia/reperfusion | Two highest doses tested | Reduced from 25.1 ± 4.2% to 11.0 ± 4.4% and 1.7 ± 1.3% | |

| Infarct Size | Open-chest dogs with myocardial ischemia/reperfusion | Highest dose tested | Reduced from 13.2 ± 1.9% to 7.1 ± 1.0% of the left ventricle | |

| Atrial Fibrillation (AF) Duration | Canine model of chronic mitral regurgitation | 50 nmol/L | 96% reduction in AF duration | |

| Left Atrial Conduction Velocity | Canine model of chronic mitral regurgitation | 10, 50, and 200 nmol/L | Maximum increase of 38 ± 6% |

In Vivo Electrophysiology in a Canine Model of Atrial Fibrillation

-

Animal Model: Induce chronic mitral regurgitation (MR) or heart failure (HF) in dogs to create a substrate for atrial fibrillation.

-

Surgical Preparation: Perform a median sternotomy under general anesthesia. Place a 512-electrode array on the epicardial surface of both atria.

-

Baseline Measurements: Record baseline electrophysiological parameters, including conduction velocity and atrial fibrillation duration induced by programmed electrical stimulation.

-

This compound Administration: Administer this compound intravenously at escalating doses (e.g., 10, 50, and 200 nmol/L estimated serum concentrations).

-

Post-Dosing Measurements: Repeat the electrophysiological measurements at each dose level.

-

Data Analysis: Analyze the recorded data to determine the effects of this compound on atrial conduction and vulnerability to atrial fibrillation.

Langendorff-Perfused Isolated Heart Model

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat) and immediately cannulate the aorta.

-

Retrograde Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit solution.

-

Stabilization: Allow the heart to stabilize and establish a regular rhythm.

-

Intervention: Induce metabolic stress (e.g., by using a non-oxygenated, glucose-free buffer) to simulate ischemia.

-

This compound Treatment: Perfuse the heart with a buffer containing this compound at the desired concentration.

-

Data Acquisition: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure, and conduction velocity using appropriate sensors and data acquisition systems.

-

Analysis: Compare the recorded parameters before, during, and after this compound treatment to assess its effects on cardiac function under normal and ischemic conditions.

Clinical Development

The clinical development of this compound has focused on its safety, tolerability, and efficacy in the context of cardiac arrhythmias.

Phase I Clinical Trials

Phase I studies were conducted in approximately 200 healthy volunteers. The results from these trials indicated that this compound was well-tolerated when administered intravenously, with no drug-related side effects reported.

Subsequent Clinical Investigations

While detailed results from large-scale Phase II or III trials for cardiac arrhythmias are not extensively published, this compound continues to be a subject of clinical investigation. A Phase 2 clinical trial (NCT07192744) is planned to investigate the effects of this compound on endothelial dysfunction, highlighting its potential therapeutic applications beyond arrhythmias.

Summary and Future Directions

This compound (ZP123) represents a novel approach to the treatment of cardiac arrhythmias by targeting gap junction communication. Its discovery and development have been guided by a strong preclinical evidence base demonstrating its ability to enhance intercellular coupling through the modulation of connexin 43. While early clinical data have shown a favorable safety profile, further clinical trials are needed to establish its efficacy in patients with cardiac arrhythmias. The ongoing research into its effects on other cardiovascular conditions, such as endothelial dysfunction, suggests that the full therapeutic potential of this compound may yet to be realized. Future research should focus on elucidating the complete signaling pathway, identifying the specific patient populations most likely to benefit from this therapy, and conducting robust clinical trials to confirm its therapeutic utility.

References

Rotigaptide's Role in Gap Junction Intercellular Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigaptide (also known as ZP123) is a synthetic hexapeptide that has demonstrated significant potential as a modulator of gap junction intercellular communication (GJIC), primarily through its interaction with Connexin 43 (Cx43).[1][2][3] Impaired intercellular communication is a key factor in the pathophysiology of various cardiovascular diseases, most notably cardiac arrhythmias.[4][5] this compound acts to preserve and enhance cellular coupling, particularly under conditions of metabolic stress such as ischemia, by preventing the uncoupling of Cx43-mediated gap junctions. This technical guide provides an in-depth review of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a specific modulator of Connexin 43 (Cx43), the predominant protein constituent of gap junctions in the myocardium. Its primary function is to counteract the uncoupling of these channels that occurs during pathological states like ischemia. The prevailing mechanism suggests that this compound prevents the dephosphorylation of specific serine residues on the Cx43 protein, which is a critical event leading to channel closure and impaired intercellular communication.

Specifically, studies have identified Serine 297 (Ser297) and Serine 368 (Ser368) as key phosphorylation sites that become dephosphorylated during ischemia, leading to gap junction uncoupling. This compound treatment has been shown to suppress the dephosphorylation of these residues, thereby maintaining gap junction function. While the direct molecular target of this compound is still under investigation, it is believed to act indirectly, potentially through the modulation of protein kinases or phosphatases that regulate Cx43 phosphorylation.

Some studies have also indicated that longer-term exposure to this compound can lead to an increase in the overall expression and biosynthesis of Cx43 protein, further contributing to enhanced intercellular communication.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and cellular parameters as reported in key preclinical studies.

Table 1: Effect of this compound on Cardiac Conduction Velocity

| Model System | Condition | This compound Concentration/Dose | % Increase in Conduction Velocity (CV) | Reference |

| Isolated Rat Atria | Metabolic Stress | Not Specified | Rapid and significant increase compared to vehicle | |

| Canine Model (Control) | Baseline | 10, 50, 200 nmol/L | Up to 24±5% (LA) and 19±9% (RA) | |

| Canine Model (Mitral Regurgitation) | Baseline | 10, 50, 200 nmol/L | Up to 38±6% (LA) and 18±3% (RA) | |

| Isolated Rabbit Hearts | Therapeutic Hypothermia (33°C and 30°C) | Not Specified | Enhanced conduction velocity |

Table 2: Effect of this compound on Myocardial Infarct Size and Arrhythmias

| Model System | Condition | This compound Dose | Outcome | % Reduction/Change | Reference |

| Rats with Chronic Myocardial Infarct | LAD Occlusion | 5.5 +/- 0.5 nmol/L (plasma level) | Infarct Size | 33% reduction | |

| Open-Chest Dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Infarct Size (% of left ventricle) | 46% reduction (from 13.2% to 7.1%) | |

| Open-Chest Dogs | Ischemia/Reperfusion | 100 & 1000 ng/kg bolus + respective infusions | Ventricular Tachycardia (VT) events | Significant reduction | |

| Open-Chest Dogs | Ischemia/Reperfusion | 100 & 1000 ng/kg bolus + respective infusions | Premature Ventricular Complexes (PVCs) | Significant reduction | |

| Canine Model (Mitral Regurgitation) | Atrial Fibrillation | 50 nmol/L | Duration of Atrial Fibrillation | 96% reduction | |

| Porcine Model | Myocardial Infarction | 10 min bolus prior to reperfusion | Infarct Size | Marked reduction | |

| Rats with Reperfused Myocardial Infarction | Infarction-Reperfusion | Not Specified | Arrhythmia Score (induced) | Significant reduction |

Table 3: Effect of this compound on Gap Junction Intercellular Communication (GJIC)

| Cell Type | This compound Concentration | Duration of Treatment | % Increase in Dye Transfer/Coupling | Reference |

| HeLa cells expressing Cx43-GFP | 50 nM | 5 hours | 40% increase | |

| Rat Neonatal Cardiac Myocytes | 50 nM | 5 hours | Approximately four-fold increase | |

| HL-1 Atrial Cells | 50, 100, or 250 nM | 5 hours | Significant increase in dye transfer |

Experimental Protocols

Assessment of Gap Junction Intercellular Communication: Scrape-Loading Dye Transfer (SL/DT)

The Scrape-Loading Dye Transfer (SL/DT) assay is a widely used method to assess GJIC in cultured cells.

Principle: This technique involves creating a mechanical "scrape" or incision in a confluent monolayer of cells in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) to mark the loaded cells. The permeable dye will transfer to adjacent, coupled cells through functional gap junctions, and the extent of dye spread is quantified as a measure of GJIC.

Detailed Methodology:

-

Cell Culture: Plate cells of interest (e.g., neonatal rat ventricular myocytes, HeLa cells transfected with Cx43) on glass coverslips or in culture dishes and grow to confluence.

-

Treatment: Incubate the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 5 hours).

-

Dye Solution Preparation: Prepare a solution containing a gap junction-permeable dye (e.g., 0.5% Lucifer Yellow) and a gap junction-impermeable dye (e.g., 0.5% Rhodamine Dextran) in a suitable buffer (e.g., phosphate-buffered saline).

-

Scrape-Loading: Rinse the cell monolayer with buffer. Remove the buffer and add the dye solution. Using a sharp instrument (e.g., a scalpel blade or a syringe needle), make a clean scrape across the cell monolayer.

-

Incubation: Allow a short incubation period (typically 2-5 minutes) for the dye to be taken up by the cells along the scrape line and to transfer to neighboring cells.

-

Washing: Gently wash the cells multiple times with buffer to remove extracellular dye.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Imaging: Mount the coverslips on microscope slides. Visualize and capture images of the dye spread using a fluorescence microscope with appropriate filters for each dye.

-

Quantification: Measure the distance of Lucifer Yellow transfer from the scrape line (demarcated by the Rhodamine Dextran fluorescence). Alternatively, count the number of cell layers to which the dye has spread. Compare the extent of dye transfer between this compound-treated and control groups.

Analysis of Connexin 43 Phosphorylation: Western Blotting

Western blotting is a standard technique to determine the phosphorylation status of specific proteins.

Principle: This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total protein (total Cx43) and its phosphorylated forms (phospho-Cx43 at specific sites like Ser368).

Detailed Methodology:

-

Cell Lysis: After treatment with this compound or control, wash the cells with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the protein samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total Cx43 or a phospho-specific Cx43 antibody (e.g., anti-phospho-Cx43 Ser368) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Cx43 band to the total Cx43 band to determine the relative phosphorylation level.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound's action.

Experimental Workflow for Studying this compound

Caption: A typical experimental workflow for investigating this compound.

Logical Relationship of this compound's Effects

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The antiarrhythmic peptide this compound (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Rotigaptide: A Technical Guide to a Novel Modulator of Gap Junctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigaptide (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2) is a synthetic hexapeptide that has emerged as a promising therapeutic agent for the management of cardiac arrhythmias.[1] Its unique mechanism of action, which involves the enhancement of gap junction intercellular communication (GJIC) through the modulation of Connexin 43 (Cx43), sets it apart from traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.

Molecular Formula and Physicochemical Properties

This compound is a peptide analog with a well-defined chemical structure. Its systematic name is N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide. The key identifiers and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide[1] |

| CAS Number | 355151-12-1[1] |

| Molecular Formula | C28H39N7O9[1][2] |

| Synonyms | ZP123 |

| Physicochemical Property | Value |

| Molar Mass | 617.66 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (100 mg/mL) and water. For in vivo use, it can be dissolved in a mixture of 10% DMSO and 90% corn oil. |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Mechanism of Action: Modulating Connexin 43

This compound exerts its antiarrhythmic effects by specifically modulating the function of Connexin 43 (Cx43), the primary protein component of gap junctions in cardiomyocytes. Gap junctions are crucial for the rapid propagation of electrical impulses between heart cells, ensuring a coordinated contraction. In pathological conditions such as ischemia, Cx43 can become dephosphorylated, leading to the uncoupling of gap junctions and an increased risk of arrhythmias.

This compound is believed to act by preventing this dephosphorylation, thereby preserving or enhancing gap junctional communication. The proposed signaling pathway involves the activation of Protein Kinase C (PKC), which in turn phosphorylates Cx43, promoting the open state of the gap junction channels.

This compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Hyp(tBu)-OH, Fmoc-D-Pro-OH, Fmoc-D-Tyr(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (D-Ala, Gly, D-Hyp(tBu), D-Pro, D-Tyr(tBu)).

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Solid-Phase Peptide Synthesis Workflow.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified by reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point. The optimal gradient may need to be determined empirically.

-

Flow Rate: 1 mL/min for an analytical column, scalable for a preparative column.

-

Detection: UV absorbance at 220 nm and 280 nm.

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization by Mass Spectrometry

The identity of the purified this compound is confirmed by mass spectrometry.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Expected Result:

-

The theoretical monoisotopic mass of this compound (C28H39N7O9) is approximately 617.28 Da. The observed mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 618.29.

In Vitro Biological Assays

This assay is used to determine the effect of this compound on the total expression and phosphorylation status of Cx43.

Materials:

-

Cardiomyocyte cell culture (e.g., neonatal rat ventricular myocytes)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-Cx43 and anti-phospho-Cx43 (e.g., targeting Ser368)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cardiomyocytes and treat with various concentrations of this compound (e.g., 10-100 nM) for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

This assay assesses the functional effect of this compound on gap junction intercellular communication.

Materials:

-

Confluent cardiomyocyte cell culture on coverslips

-

This compound stock solution

-

Fluorescent dye (e.g., Lucifer Yellow)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Treat the confluent cell monolayer with this compound (e.g., 50 nM) for 5 hours.

-

Scrape-Loading: Make a scrape across the cell monolayer with a sterile needle in the presence of the fluorescent dye.

-

Dye Transfer: Allow the dye to transfer to adjacent cells through gap junctions for 5-10 minutes.

-

Imaging: Wash the cells to remove excess dye and visualize the extent of dye transfer using a fluorescence microscope.

-

Quantification: Measure the distance of dye spread from the scrape line. An increase in dye transfer in this compound-treated cells compared to control indicates enhanced GJIC.

This electrophysiological technique directly measures the electrical coupling between pairs of cardiomyocytes.

Procedure:

-

Identify a pair of adjacent, coupled cardiomyocytes in culture.

-

Establish a whole-cell patch-clamp configuration on both cells.

-

Apply a voltage step to one cell (the "driver" cell) and record the current that flows into the second cell (the "follower" cell) through the gap junctions.

-

Calculate the gap junction conductance (gj) by dividing the junctional current by the transjunctional voltage.

-

Perfuse the cells with a solution containing this compound and repeat the measurements to determine its effect on gj.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound.

| Parameter | Experimental System | Concentration/Dose | Effect | Reference |

| Cx43 Protein Expression | Neonatal Rat Ventricular Cardiomyocytes | 100 nM (24 hours) | ~3-fold increase | |

| Gap Junction Conductance (gj) | Neonatal Murine Ventricular Cardiomyocytes | 35-100 nM | 5-20% increase | |

| Dye Transfer | HeLa cells expressing Cx43 | 50 nM (5 hours) | 40% increase | |

| Effective Refractory Period (ERP) | Rabbits with Heart Failure | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Shortened ERP | |

| Ventricular Fibrillation Threshold (VFT) | Rabbits with Heart Failure | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Increased VFT | |

| Prevention of Cx43 Dephosphorylation (Ser297 & Ser368) | Isolated Perfused Rat Hearts (Ischemia) | Not specified | Suppressed dephosphorylation |

Conclusion

This compound represents a novel approach to antiarrhythmic therapy by targeting the fundamental mechanism of intercellular communication in the heart. Its ability to enhance gap junction function through the modulation of Connexin 43 offers a promising alternative to conventional ion channel blockers. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

References

Rotigaptide as a Modulator of Cardiac Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigaptide (ZP123) is a synthetic hexapeptide antiarrhythmic agent that enhances cardiac intercellular communication by modulating the function of gap junction protein Connexin 43 (Cx43).[1] Impaired gap junctional communication is a key contributor to the development of cardiac arrhythmias, particularly in the context of ischemia and heart failure.[2][3] this compound has demonstrated the ability to prevent the uncoupling of Cx43-mediated gap junctions, thereby improving electrical conduction and reducing arrhythmia vulnerability.[4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound's primary mechanism of action is the positive modulation of gap junctions composed of Connexin 43 (Cx43), the predominant connexin isoform in the ventricular myocardium.[5] It is believed to exert its effects through a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase C (PKC) pathways. This signaling cascade is thought to prevent the dephosphorylation of key serine residues on the C-terminal tail of Cx43, specifically Ser297 and Ser368, which is crucial for maintaining proper channel gating, especially during metabolic stress like ischemia. By preventing the closure of gap junction channels, this compound facilitates improved cell-to-cell communication, leading to enhanced cardiac conduction and a reduction in the substrate for re-entrant arrhythmias. Some studies also suggest that long-term treatment with this compound can increase the expression of Cx43 protein.

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in preclinical studies.

Table 1: Effect of this compound on Cardiac Conduction Velocity (CV)

| Animal Model | Condition | This compound Concentration/Dose | Pacing Cycle Length (PCL) | Baseline CV | Post-Rotigaptide CV | Percentage Increase | Reference |

| Rabbit | Therapeutic Hypothermia (33°C) | 300 nM | 300 ms | 76 ± 6 cm/s | 84 ± 7 cm/s | 10.5% | |

| Rabbit | Therapeutic Hypothermia (30°C) | 300 nM | 300 ms | 62 ± 6 cm/s | 68 ± 4 cm/s | 9.7% | |

| Canine (Control) | Normal | 200 nmol/L | 300 ms | - | - | 24 ± 5% (LA) | |

| Canine (Control) | Normal | 200 nmol/L | 300 ms | - | - | 19 ± 9% (RA) | |

| Canine (Mitral Regurgitation) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | 38 ± 6% (LA) | |

| Canine (Mitral Regurgitation) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | 18 ± 3% (RA) | |

| Canine (Heart Failure) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | No significant change (LA) | |

| Rat | Metabolic Stress | Not Specified | - | 30% decrease from baseline | Rapid and significant increase | - |

LA: Left Atrium; RA: Right Atrium

Table 2: Effect of this compound on Action Potential Duration (APD) and Arrhythmia Vulnerability

| Animal Model | Parameter | This compound Concentration/Dose | Baseline | Post-Rotigaptide | P-value | Reference |

| Rabbit (Therapeutic Hypothermia 33°C) | APD Dispersion | 300 nM | - | Decreased | 0.01 | |

| Rabbit (Therapeutic Hypothermia 30°C) | APD Dispersion | 300 nM | - | Decreased | 0.035 | |

| Rabbit (Heart Failure) | Effective Refractory Period (ERP) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | 131.7 ± 12.5 ms | 113.3 ± 8.6 ms | < 0.05 | |

| Rabbit (Heart Failure) | Ventricular Fibrillation Threshold (VFT) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | 6.3 ± 1.4 V | 15.0 ± 2.0 V | < 0.05 | |

| Canine (Mitral Regurgitation) | Atrial Fibrillation Duration | 50 nmol/L | 786 ± 764 s | 14 ± 16 s | < 0.001 | |

| Canine (Heart Failure) | Atrial Fibrillation Duration | 50 nmol/L | 883 ± 684 s | 1622 ± 355 s | NS |

Table 3: Effect of this compound on Connexin 43 (Cx43) Expression and Intercellular Communication

| Cell/Tissue Type | Parameter | This compound Concentration | Duration of Treatment | Change | Reference |

| Neonatal Rat Ventricular Cardiomyocytes | Cx43 Protein Expression | 100 nM | 24 hours | Dose-dependent increase (maximum at 100 nM) | |

| HeLa cells expressing Cx43-GFP | Dye Transfer | 50 nM | 5 hours | 40% increase | |

| Rat Neonatal Cardiac Myocytes | Dye Transfer | 50 nM | 5 hours | ~4-fold increase in cells transferring dye to ≥11 neighbors | |

| HeLa cells expressing Cx43 | Cx43 Expression | 50 nM | 5 hours | No modification in overall level |

Experimental Protocols

Western Blotting for Cx43 Expression and Phosphorylation

This protocol is used to quantify total and phosphorylated Cx43 levels.

Caption: Workflow for Western Blot analysis of Cx43.

Detailed Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA or NP-40) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: 20-50 µg of protein per sample are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for total Cx43 or a specific phosphorylated form (e.g., phospho-Cx43 at Ser368). Following incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

Dye Transfer Assay (Scrape-Loading)

This assay assesses gap junctional intercellular communication (GJIC).

Caption: Workflow for the Scrape-Loading Dye Transfer Assay.

Detailed Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa cells expressing Cx43 or neonatal rat ventricular cardiomyocytes) are grown to confluency and treated with this compound or vehicle.

-

Dye Loading: The cell monolayer is washed, and a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Calcein-AM) is added. A scrape is made across the monolayer to allow dye entry into the cells along the scrape.

-

Dye Transfer and Imaging: After a short incubation to allow for dye transfer through gap junctions, the cells are washed to remove extracellular dye. The extent of dye transfer is visualized and quantified using fluorescence microscopy.

In-Vivo Electrophysiology Study in Animal Models

This protocol is used to assess the effects of this compound on cardiac electrophysiology in a whole-animal setting.

Caption: Workflow for an in-vivo electrophysiology study.

Detailed Methodology:

-

Animal Model: An appropriate animal model is used, such as rabbits with induced heart failure.

-

Surgical Preparation: Animals are anesthetized, and the heart is exposed via a median thoracotomy.

-

Electrophysiological Recordings: Baseline measurements of parameters like monophasic action potential (MAP), effective refractory period (ERP), and ventricular fibrillation threshold (VFT) are recorded using epicardial electrodes.

-

Drug Administration: this compound is administered intravenously, typically as a bolus loading dose followed by a continuous infusion (e.g., 1.5 µg/kg bolus followed by 94 ng/kg/min infusion in rabbits).

-

Post-Drug Recordings: Electrophysiological measurements are repeated after a specified period of drug infusion to assess the effects of this compound.

-

Arrhythmia Induction: The susceptibility to ventricular arrhythmias is assessed using programmed electrical stimulation.

Conclusion

This compound represents a novel approach to antiarrhythmic therapy by specifically targeting and enhancing gap junctional communication. Its ability to improve cardiac conduction and reduce arrhythmia vulnerability in various preclinical models highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and gap junction modulation in cardiac electrophysiology. Further investigation into the precise molecular interactions and the full spectrum of its effects in different disease states will be crucial for its clinical translation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound (ZP123) improves atrial conduction slowing in chronic volume overload-induced dilated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ahajournals.org [ahajournals.org]

The Effect of Rotigaptide on Cardiac Myocyte Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigaptide (ZP123) is a synthetic hexapeptide antiarrhythmic agent that enhances gap junctional intercellular communication (GJIC) between cardiomyocytes.[1] Impaired cell-to-cell coupling, often occurring during pathological conditions like ischemia, is a key factor in the development of cardiac arrhythmias.[2][3] this compound's primary mechanism of action involves the modulation of Connexin 43 (Cx43), the predominant gap junction protein in the ventricular myocardium.[3][4] By preventing the uncoupling of Cx43-mediated gap junctions, this compound aims to maintain normal cardiac conduction and suppress arrhythmias. This technical guide provides a comprehensive overview of the effects of this compound on cardiac myocyte coupling, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action

This compound's beneficial effects on cardiac myocyte coupling are primarily attributed to its interaction with Cx43. During ischemic events, Cx43 channels tend to close, leading to electrical uncoupling between myocytes, which can create a substrate for re-entrant arrhythmias. This compound has been shown to counteract this by preventing the dephosphorylation of specific serine residues on the C-terminal tail of Cx43, notably Ser297 and Ser368. This preservation of phosphorylation is believed to be crucial for maintaining the open state of the gap junction channels.

While the precise signaling cascade is still under investigation, evidence suggests the involvement of protein kinase C (PKC). It is hypothesized that this compound may act via a G-protein coupled receptor (GPCR), leading to the activation of PKC, which in turn modulates Cx43 phosphorylation and function. However, some studies have not observed a change in the overall phosphorylation status of Cx43 with this compound treatment, suggesting a more complex regulatory mechanism. More recent preliminary findings also point towards the potential involvement of PKA-dependent JNK inhibitory signaling pathways.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of cardiac myocyte coupling as reported in the literature.

| Cell/Tissue Type | This compound Concentration | Duration of Treatment | Change in Cx43 Expression | Reference |

| Neonatal Rat Ventricular Cardiomyocytes | 10 nM | 24 hours | Significant increase | |

| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | ~3-fold increase (maximum effect) | |

| HeLa cells expressing Cx43 | 50 nM | 5 hours | No modification in overall level | |

| Canine Ventricular Fibrillation Model | Not specified | 12 and 30 minutes | Higher than control |

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Gap Junction Mediated Communication | HeLa cells expressing Cx43-GFP | 50 nM (5 hours) | 40% increase in intercellular dye transfer | |

| Conduction Velocity (CV) - Left Atrium | Canine Chronic Mitral Regurgitation Model | Not specified | 35±7% increase (at 200-ms BCL) | |

| Conduction Velocity (CV) - Right Atrium | Canine Chronic Mitral Regurgitation Model | Not specified | 18±4% increase (at 200-ms BCL) | |

| Conduction Velocity (CV) - Left Atrium | Canine Control Group | Not specified | 28±3% increase (at 200-ms BCL) | |

| Ventricular Fibrillation Threshold (VFT) | Rabbit Heart Failure Model | Not specified | Increased from 6.3 ±1.4 V to 15.0 ±2.0 V | |

| Effective Refractory Period (ERP) | Rabbit Heart Failure Model | Not specified | Shortened from 131.7 ±12.5 ms to 113.3 ±8.6 ms | |

| Infarct Size | Porcine Myocardial Infarction Model | Not specified | Reduced to 18.7 ± 4.1% of area at risk (vs. 43.6 ± 4.2% in controls) | |

| Arrhythmia Score | Rat Infarction-Reperfusion Model | Not specified | Reduced from 3.2 to 1.4 |

Detailed Experimental Protocols

Scrape-Loading Dye Transfer Assay

This assay is used to assess gap junctional intercellular communication by monitoring the transfer of a fluorescent dye between adjacent cells.

Materials:

-

Cell culture (e.g., neonatal rat ventricular myocytes or HeLa cells expressing Cx43) grown to confluency on glass coverslips.

-

This compound stock solution.

-

Gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5% w/v in a buffered solution).

-

(Optional) Gap junction-impermeable fluorescent dye (e.g., rhodamine dextran) to identify initially loaded cells.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde for fixation.

-

Fluorescence microscope.

Procedure:

-

Treat cells with the desired concentration of this compound (e.g., 50 nM) for the specified duration (e.g., 5 hours). A vehicle control should be run in parallel.

-

Wash the cells three times with PBS.

-

Add the fluorescent dye solution to the cells.

-

Gently make a scrape across the cell monolayer using a sterile syringe needle or scalpel blade.

-

Incubate for 2-5 minutes to allow dye transfer through gap junctions.

-

Wash the cells three times with PBS to remove extracellular dye.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Visualize and quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of dye-coupled cells using a fluorescence microscope.

Western Blot for Connexin 43 Expression and Phosphorylation

This technique is used to determine the total amount of Cx43 protein and its phosphorylation status.

Materials:

-

Cell or tissue lysates treated with this compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (total Cx43 and phospho-specific Cx43, e.g., pS368).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cx43 or anti-phospho-Cx43) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylation analysis, normalize the phospho-specific signal to the total Cx43 signal.

Langendorff-Perfused Heart Model for Arrhythmia Studies

This ex vivo model allows for the study of cardiac electrophysiology and arrhythmia susceptibility in a whole-heart preparation.

Setup:

-

Isolated heart from a model organism (e.g., rabbit, rat).

-

Langendorff apparatus with a perfusion reservoir, pump, oxygenator, and temperature control.

-

Krebs-Henseleit buffer as the perfusate, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Pacing and recording electrodes.

-

Data acquisition system to record ECG and intracardiac signals.

Procedure:

-

The heart is rapidly excised and cannulated via the aorta on the Langendorff apparatus.

-

Retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated to maintain heart viability.

-

A stabilization period is allowed.

-

This compound is introduced into the perfusate at the desired concentration.

-

Electrophysiological parameters such as conduction velocity, effective refractory period, and ventricular fibrillation threshold are measured using programmed electrical stimulation protocols.

-

Arrhythmia inducibility is assessed by delivering burst pacing or programmed extrastimuli.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound's action on Connexin 43.

Alternative Proposed Signaling Pathway of this compound

Caption: Alternative PKA-JNK signaling pathway proposed for this compound.

Experimental Workflow for Assessing this compound's Effects

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for cardiac arrhythmias due to its unique mechanism of enhancing gap junctional intercellular communication. By primarily targeting Connexin 43 and preventing its uncoupling during pathological stress, this compound helps to maintain the electrical stability of the myocardium. The quantitative data from various preclinical models consistently demonstrate its efficacy in improving cell-to-cell communication and reducing arrhythmia susceptibility. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential in cardiovascular disease. Future research should aim to further elucidate the precise signaling pathways involved and to translate the compelling preclinical findings into clinical benefits.

References

- 1. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Rotigaptide and Cardiac Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigaptide (ZP123) is a synthetic peptide analog of the native antiarrhythmic peptide AAP10, engineered for enhanced stability. It has emerged as a promising therapeutic candidate for the management of cardiac arrhythmias, primarily through its novel mechanism of action centered on the modulation of gap junction intercellular communication. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its molecular interactions, electrophysiological effects, and antiarrhythmic properties. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for pivotal assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacology.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of morbidity and mortality worldwide. A critical factor in the genesis of many arrhythmias is impaired electrical coupling between cardiomyocytes, which is mediated by gap junctions.[1] Gap junctions are clusters of intercellular channels formed by connexin proteins, with Connexin43 (Cx43) being the predominant isoform in the ventricular myocardium.[2] this compound is a novel antiarrhythmic peptide that enhances gap junctional intercellular communication, offering a distinct therapeutic approach compared to conventional ion channel blockers.[1][3] This guide delves into the core research that has elucidated the mechanisms underlying this compound's effects on cardiac electrophysiology.

Mechanism of Action: Modulation of Connexin43

This compound's primary mechanism of action involves the modulation of Cx43, the protein that forms gap junctions in ventricular cardiomyocytes.[2] The peptide is believed to prevent the dephosphorylation of key serine residues on Cx43, particularly during ischemic conditions, which is associated with the uncoupling of gap junctions. By maintaining Cx43 in a phosphorylated state, this compound helps to preserve gap junction function, thereby improving intercellular communication and preventing the conduction slowing that can lead to re-entrant arrhythmias.

Signaling Pathway

While the precise receptor for this compound is not fully elucidated, evidence suggests its effects are mediated through the activation of Protein Kinase C (PKC), specifically isoforms PKCα and PKCε. This activation leads to the phosphorylation of Cx43 at specific serine residues, notably Ser368. This phosphorylation event is crucial for maintaining the open conformational state of the gap junction channels, thus enhancing intercellular electrical coupling.

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac electrophysiology.

Table 1: Effects of this compound on Conduction Velocity (CV)

| Experimental Model | This compound Concentration | Change in Conduction Velocity | Reference |

| Isolated Rabbit Hearts (Therapeutic Hypothermia at 33°C) | 300 nM | Increased from 76 ± 6 cm/s to 84 ± 7 cm/s | |

| Isolated Rabbit Hearts (Therapeutic Hypothermia at 30°C) | 300 nM | Increased from 62 ± 6 cm/s to 68 ± 4 cm/s | |

| Canine Model of Mitral Regurgitation (Left Atrium) | 50 nM | 38 ± 6% increase | |

| Canine Model of Mitral Regurgitation (Right Atrium) | 50 nM | 18 ± 3% increase | |

| Canine Control (Left Atrium) | 50 nM | 24 ± 5% increase | |

| Canine Control (Right Atrium) | 50 nM | 19 ± 9% increase |

Table 2: Effects of this compound on Arrhythmia Induction and Duration

| Experimental Model | This compound Concentration | Effect on Arrhythmia | Reference |

| Canine Model of Mitral Regurgitation | 50 nM | 96% reduction in Atrial Fibrillation duration | |

| Isolated Rabbit Hearts (Therapeutic Hypothermia at 33°C) | 300 nM | Decreased inducibility of Pacing-Induced Ventricular Fibrillation | |

| Isolated Rabbit Hearts (Therapeutic Hypothermia at 30°C) | 300 nM | Decreased inducibility of Pacing-Induced Ventricular Fibrillation | |

| Open-Chest Dogs (Ischemia/Reperfusion) | 100 ng/kg bolus + 1000 ng/kg/h infusion | Significant reduction in premature ventricular complexes | |

| Rabbits with Heart Failure | Not specified | Reduced inducibility of Ventricular Tachycardia/Fibrillation |

Table 3: Effects of this compound on Connexin43 Expression and Phosphorylation

| Experimental Model | This compound Concentration | Duration of Treatment | Change in Cx43 Expression/Phosphorylation | Reference |

| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | ~3-fold increase in total Cx43 expression | |

| HeLa cells expressing Cx43 | 50 nM | 5 hours | No change in overall Cx43 expression or phosphorylation status | |

| Isolated Perfused Rat Hearts (Ischemia) | Not specified | 30 minutes | Suppressed dephosphorylation of Ser297 and Ser368 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

In Vivo Canine Model of Atrial Fibrillation

This protocol is adapted from studies investigating the effects of this compound on atrial fibrillation in a canine model of mitral regurgitation.

Protocol Steps:

-

Animal Model: Chronic mitral regurgitation is induced in adult dogs.

-

Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A 512-electrode array is placed on the epicardial surface of both atria for high-resolution mapping.

-

Baseline Measurements: Baseline atrial conduction velocity is measured. Atrial fibrillation (AF) is induced using programmed electrical stimulation, and the duration of AF episodes is recorded.

-

Drug Administration: this compound is administered intravenously at increasing doses (e.g., 10, 50, and 200 nmol/L).

-

Post-Drug Measurements: At each dose, epicardial mapping and AF induction protocols are repeated to assess changes in conduction velocity and AF duration.

-

Data Analysis: Conduction velocity is calculated from the activation maps, and the duration of induced AF is compared between baseline and this compound treatment groups.

Western Blot Analysis of Connexin43 Phosphorylation

This protocol is a generalized procedure based on methodologies used to assess the effects of this compound on Cx43 expression and phosphorylation.

Protocol Steps:

-

Cell Culture and Treatment: Cardiomyocytes or other suitable cell lines (e.g., HeLa cells transfected with Cx43) are cultured and treated with this compound at the desired concentration and duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for total Cx43 or a phospho-specific antibody (e.g., anti-pCx43-S368). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is detected. Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Lucifer Yellow Dye Transfer Assay

This protocol assesses gap junctional intercellular communication by measuring the transfer of a fluorescent dye between adjacent cells.

Protocol Steps:

-

Cell Culture: Cells are grown to confluency on glass coverslips.

-

Treatment: Cells are treated with this compound (e.g., 50 nM for 5 hours) or a vehicle control.

-

Scrape Loading: A scrape is made across the cell monolayer with a sharp needle in the presence of Lucifer Yellow dye.

-

Dye Transfer: The dye enters the cells along the scrape and then passes into adjacent, coupled cells through functional gap junctions.

-

Fixation and Imaging: After a short incubation period, the cells are washed to remove extracellular dye, fixed, and imaged using a fluorescence microscope.

-

Quantification: The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of dye-coupled cells.

Conclusion

The foundational research on this compound has established its potential as a novel antiarrhythmic agent that acts by enhancing gap junctional intercellular communication. Through the modulation of Connexin43 phosphorylation, this compound improves electrical coupling between cardiomyocytes, thereby counteracting the arrhythmogenic substrate associated with conduction slowing. The quantitative data from preclinical models consistently demonstrate its efficacy in improving conduction and reducing arrhythmia susceptibility. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to further investigate the therapeutic potential of this compound and other gap junction modulators in the treatment of cardiac arrhythmias. Continued research in this area holds the promise of developing new and more effective antiarrhythmic therapies.

References

The Role of Rotigaptide in Preventing Ischemia-Induced Gap Junction Uncoupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia-induced disruption of intercellular communication, a phenomenon known as gap junction uncoupling, is a critical contributor to the development of life-threatening cardiac arrhythmias. This uncoupling, primarily mediated by the dephosphorylation and altered gating of Connexin 43 (Cx43), the major ventricular gap junction protein, leads to slowed and heterogeneous electrical conduction, creating a substrate for re-entry. Rotigaptide (formerly ZP123) is a synthetic hexapeptide that has emerged as a promising therapeutic agent by specifically targeting and preserving gap junctional intercellular communication during ischemic stress. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in preventing ischemia-induced gap junction uncoupling. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: Ischemia and Gap Junction Uncoupling

Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, initiates a cascade of pathophysiological events, including ATP depletion, intracellular acidosis, and calcium overload.[1] These changes create an environment conducive to arrhythmias. A key event in the early stages of ischemia is the uncoupling of gap junctions, which are specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cardiomyocytes, ensuring coordinated electrical activity.[2]

The primary protein forming these channels in the ventricles is Connexin 43 (Cx43).[3] The conductance of Cx43-containing gap junctions is dynamically regulated by post-translational modifications, particularly phosphorylation.[4] During ischemia, Cx43 undergoes dephosphorylation at specific serine residues, which is strongly associated with channel closure and electrical uncoupling.[5] This uncoupling leads to slowed conduction velocity and creates a heterogeneous electrical landscape, predisposing the heart to re-entrant arrhythmias.

This compound is a novel antiarrhythmic peptide that enhances gap junctional intercellular communication. Unlike traditional antiarrhythmic drugs that target ion channels, this compound's primary mechanism of action is the preservation of cell-to-cell coupling, particularly under ischemic conditions.

Mechanism of Action of this compound

This compound exerts its protective effects by modulating the phosphorylation state of Cx43. While the precise receptor for this compound remains to be definitively identified, it is hypothesized to interact with a G-protein coupled receptor (GPCR). This interaction is believed to trigger a downstream signaling cascade that involves the activation of Protein Kinase C (PKC).

Activated PKC, in turn, is thought to phosphorylate specific serine residues on the C-terminal tail of Cx43, counteracting the ischemia-induced dephosphorylation. Studies have identified Ser297 and Ser368 as key residues whose dephosphorylation during ischemia is suppressed by this compound. By maintaining the phosphorylation of these sites, this compound helps to keep the gap junction channels in an open, conductive state, thereby preserving intercellular communication.

Some studies also suggest that prolonged treatment with this compound can increase the overall expression of Cx43 protein.

Signaling Pathway of this compound in Preventing Gap Junction Uncoupling

The proposed signaling pathway for this compound's action is illustrated below.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.

Effects on Arrhythmia and Infarct Size

| Animal Model | Condition | This compound Dose | Outcome Measure | Result (Control vs. This compound) | p-value | Reference |

| Open-chest dogs | Ischemia/Reperfusion | 100 ng/kg bolus + 1000 ng/kg/h infusion | Ventricular Tachycardia (events) | 48.7 ± 6.0 vs. 20.3 ± 10.9 | < 0.05 | |

| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Ventricular Tachycardia (events) | 48.7 ± 6.0 vs. 4.3 ± 4.1 | < 0.05 | |

| Open-chest dogs | Ischemia/Reperfusion | 100 ng/kg bolus + 1000 ng/kg/h infusion | Premature Ventricular Complexes (%) | 25.1 ± 4.2 vs. 11.0 ± 4.4 | < 0.05 | |

| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Premature Ventricular Complexes (%) | 25.1 ± 4.2 vs. 1.7 ± 1.3 | < 0.05 | |

| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Infarct Size (% of left ventricle) | 13.2 ± 1.9 vs. 7.1 ± 1.0 | < 0.05 | |

| Rats | Chronic Myocardial Infarction | 5.5 ± 0.5 nmol/L (plasma level) | Infarct Size (% of vehicle) | 100 ± 12 vs. 67 ± 7 | 0.005 | |

| Pigs | Myocardial Infarction | Bolus + infusion | Infarct Size (% of Area at Risk) | 43.6 ± 4.2 vs. 18.7 ± 4.1 | 0.006 |

Effects on Electrophysiological Parameters

| Animal Model | Condition | This compound Dose | Parameter | Result (Control vs. This compound) | p-value | Reference |

| Guinea pig hearts | Low-flow ischemia | Not specified | Threshold for Discordant Alternans (beats/min) | 364 ± 9 vs. 394 ± 7 | < 0.05 | |

| Rabbits with Heart Failure | Heart Failure | Infusion | Ventricular Fibrillation Threshold (V) | 6.3 ± 1.4 vs. 15.0 ± 2.0 | < 0.05 | |

| Rabbits with Heart Failure | Heart Failure | Infusion | Effective Refractory Period (ms) | 131.7 ± 12.5 vs. 113.3 ± 8.6 | < 0.05 | |

| Canine Model | Mitral Regurgitation | 200 nmol/L | Left Atrial Conduction Velocity (cm/s) | 69 ± 6 vs. 95 ± 8 | < 0.05 | |

| Isolated Rat Atria | Metabolic Stress | Not specified | Conduction Velocity (% of baseline) | 70 ± 3 vs. 98 ± 4 | < 0.05 |

Effects on Connexin 43

| Cell/Animal Model | Condition | This compound Dose | Parameter | Result | p-value | Reference |

| Guinea pig hearts | Low-flow ischemia | Not specified | Cx43 Dephosphorylation (%) | 15.9 ± 7.0 vs. 0.3 ± 6.4 | < 0.001 | |

| Isolated rat hearts | Global ischemia (30 min) | Not specified | Dephosphorylation of Ser297 and Ser368 | Suppressed | Not specified | |

| Neonatal rat ventricular cardiomyocytes | 24h treatment | 100 nM | Cx43 Protein Expression | Dose-dependent increase | Not specified | |

| HeLa cells expressing Cx43-GFP | 5h treatment | 50 nM | Gap junction mediated communication | 40% increase | Not specified |

Experimental Protocols

Ischemia-Reperfusion Induced Ventricular Arrhythmia in Dogs

This protocol is a common model for studying the antiarrhythmic effects of compounds during ischemia and reperfusion.

-

Animal Model: Anesthetized open-chest dogs are used.

-

Arrhythmia Induction: The left anterior descending (LAD) coronary artery is occluded for a period of 60 minutes to induce myocardial ischemia. This is followed by a reperfusion period of 4 hours, during which spontaneous ventricular arrhythmias are monitored.

-

Drug Administration: this compound is typically administered intravenously as a bolus, followed by a continuous infusion. The administration usually starts 10 minutes prior to the onset of reperfusion.

-

Data Acquisition: Electrocardiogram (ECG) is continuously monitored to quantify arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT).

-

Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and the infarcted area are determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).

Western Blot Analysis of Cx43 Phosphorylation

This protocol is used to assess the phosphorylation status of Cx43 in response to ischemia and this compound treatment.

-

Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for total Cx43 or a phospho-specific antibody that recognizes Cx43 phosphorylated at a particular site (e.g., Ser368).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative levels of total and phosphorylated Cx43.

Conclusion

This compound represents a novel and promising approach to the prevention of ischemia-induced arrhythmias. By targeting the fundamental mechanism of gap junction uncoupling, it addresses a key event in the pathophysiology of ischemic heart disease. The data strongly suggest that this compound's ability to maintain Cx43 phosphorylation and preserve intercellular communication during metabolic stress translates into significant antiarrhythmic and cardioprotective effects in preclinical models. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with ischemic heart disease.

References

- 1. Ischemia-induced arrhythmia: the role of connexins, gap junctions, and attendant changes in impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of this compound (ZP123) on connexin43 remodeling in canine ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of delayed electrical uncoupling induced by ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of ischemia-regulated phosphorylation sites in connexin43: A possible target for the antiarrhythmic peptide analogue this compound (ZP123) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Peptide Sequence of Rotigaptide: Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract